
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide, also known as AOP-RANTES, is a chemokine analogue that has been developed for its potential therapeutic applications in various diseases. This compound has been synthesized using various methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mecanismo De Acción
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide works by binding to chemokine receptors, specifically CCR1, CCR3, and CCR5. This binding prevents the activation of these receptors by natural chemokines, which in turn inhibits the recruitment and activation of immune cells. This mechanism of action has been shown to be effective in reducing inflammation and tumor growth in preclinical studies.
Biochemical and Physiological Effects:
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the recruitment and activation of immune cells, which leads to reduced inflammation and tumor growth. Additionally, it has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide in lab experiments is its specificity for chemokine receptors, which allows for more targeted effects compared to natural chemokines. Additionally, 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has been shown to be stable in various conditions, which allows for easier storage and handling. However, one limitation of using 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide is its cost, which can be higher compared to natural chemokines.
Direcciones Futuras
For scientific research on 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide include further preclinical and clinical studies to explore its potential therapeutic applications in various diseases. Additionally, research can be done to optimize the synthesis and formulation of 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide for improved efficacy and cost-effectiveness. Finally, research can be done to explore the use of 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide in combination with other therapies for enhanced therapeutic effects.
Métodos De Síntesis
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the compound is synthesized on a solid resin support, while in solution-phase synthesis, the compound is synthesized in a solution. Both methods involve the sequential addition of amino acids to form the peptide chain, which is then cleaved from the resin support or purified from the solution.
Aplicaciones Científicas De Investigación
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory diseases. It has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies, and has been tested in clinical trials for its safety and efficacy in treating HIV.
Propiedades
IUPAC Name |
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-2-3-8(13)11(17)14-7-4-5-9-10(6-7)16-12(18)15-9/h4-6,8H,2-3,13H2,1H3,(H,14,17)(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOWCGUYDLUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
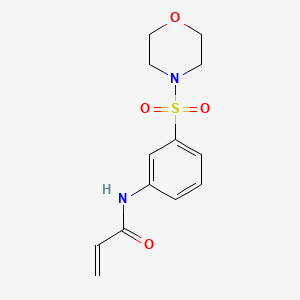
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)

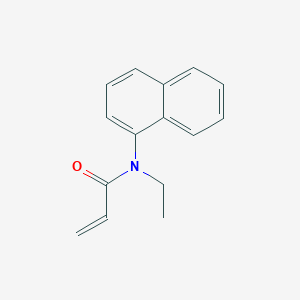
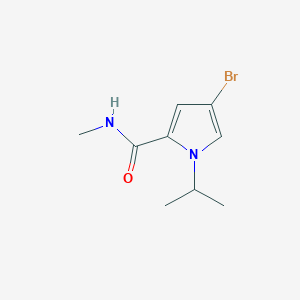
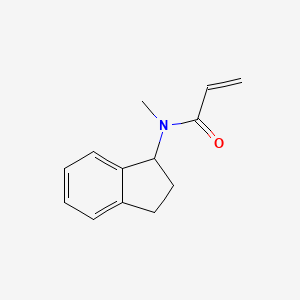
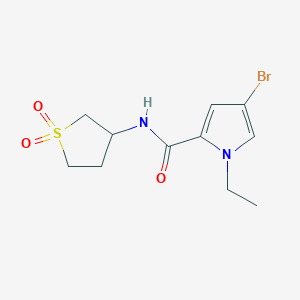

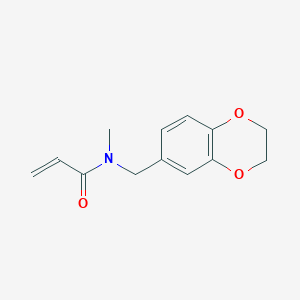

![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)